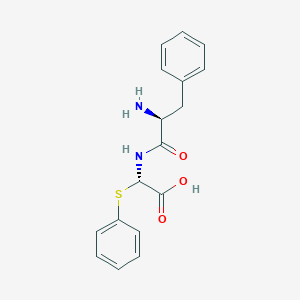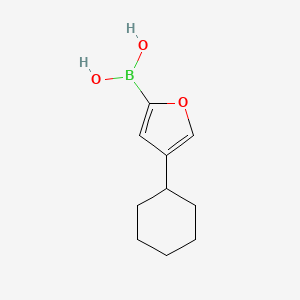![molecular formula C10H7BrN2O2 B14070586 (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is a compound that features a benzimidazole ring substituted with a bromine atom and an acrylic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Bromination: The benzimidazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acrylic acid addition: The final step involves the addition of acrylic acid to the brominated benzimidazole core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form different oxidation states of the benzimidazole ring.
Reduction: Reduction reactions can target the acrylic acid moiety or the benzimidazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acrylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the acrylic acid moiety.
3-(1H-benzo[d]imidazol-5-yl)acrylic acid: Lacks the bromine atom.
(E)-3-(2-Chloro-1H-benzo[d]imidazol-5-yl)acrylic acid: Has a chlorine atom instead of bromine.
Uniqueness
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of both the bromine atom and the acrylic acid moiety, which confer specific chemical reactivity and biological activity that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C10H7BrN2O2 |
|---|---|
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
3-(2-bromo-3H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-10-12-7-3-1-6(2-4-9(14)15)5-8(7)13-10/h1-5H,(H,12,13)(H,14,15) |
Clé InChI |
CYSGAOALTHEQQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=CC(=O)O)NC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


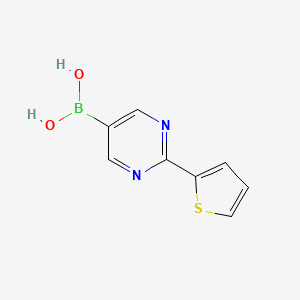
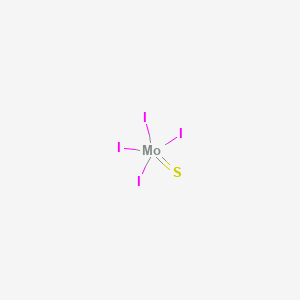

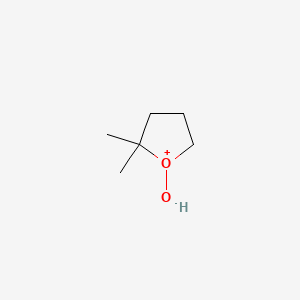
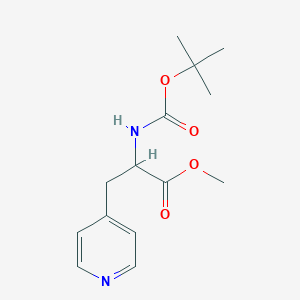
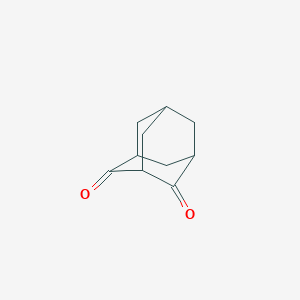
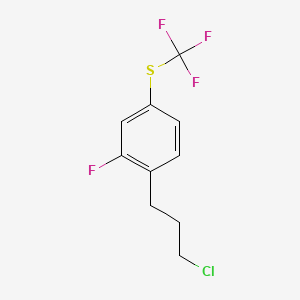

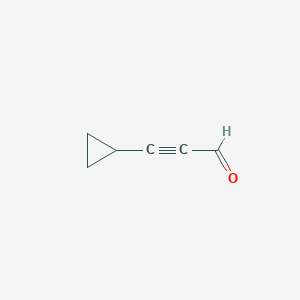
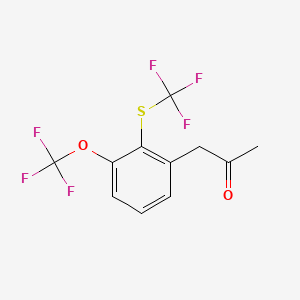
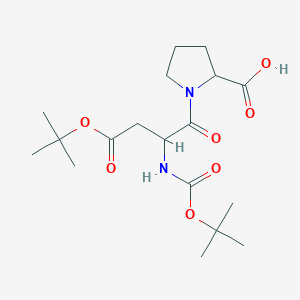
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
